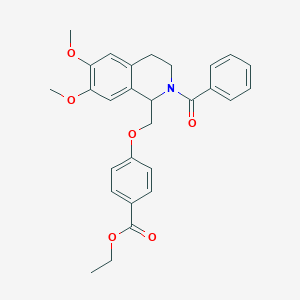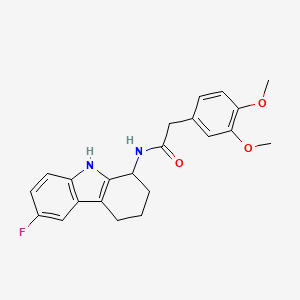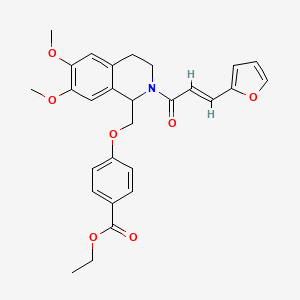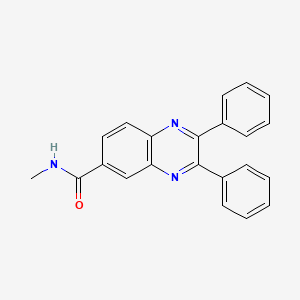![molecular formula C22H26ClN3O5S B11226339 7-chloro-N-[2-(diethylcarbamoyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11226339.png)
7-chloro-N-[2-(diethylcarbamoyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzoxazepine ring, a chloro substituent, and a methanesulfonyl group. Its synthesis and applications have been the subject of extensive research due to its potential utility in medicinal chemistry and other scientific domains.
Preparation Methods
The synthesis of 7-CHLORO-N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves several steps, including the formation of the benzoxazepine ring and the introduction of various functional groups. The synthetic route typically starts with the preparation of the benzoxazepine core, followed by the introduction of the chloro, diethylcarbamoyl, and methanesulfonyl groups under specific reaction conditions. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation, chlorination, and sulfonylation to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-CHLORO-N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-CHLORO-N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 7-CHLORO-N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and its specific chemical structure. Similar compounds include:
- N-(2-CHLORO-1-DIETHYLCARBAMOYL-2-PHENYL-VINYL)-BENZAMIDE
- Dimethylcarbamoyl chloride These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which influence their reactivity and applications.
Properties
Molecular Formula |
C22H26ClN3O5S |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
7-chloro-N-[2-(diethylcarbamoyl)phenyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C22H26ClN3O5S/c1-4-25(5-2)22(28)16-8-6-7-9-17(16)24-21(27)20-12-13-26(32(3,29)30)18-14-15(23)10-11-19(18)31-20/h6-11,14,20H,4-5,12-13H2,1-3H3,(H,24,27) |
InChI Key |
NGDPNQNEUUSQLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11226256.png)
![6-Ethyl-N-[2-(isobutylcarbamoyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226268.png)

![N-(4-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11226282.png)

![ethyl 2-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11226285.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B11226292.png)
![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(pyridin-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11226300.png)
![4-[(E)-(2-isonicotinoylhydrazono)methyl]phenyl 3-methylbenzoate](/img/structure/B11226306.png)

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11226321.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11226329.png)
![N-(3-cyanophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11226335.png)

